2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
Overview
Description
2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline is a complex organic compound with a molecular formula of C14H9BrFN3O. This compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the molecule and potentially alter its biological activity.
Coupling Reactions: The presence of the bromophenyl group makes it suitable for coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: The compound’s electronic properties make it suitable for use in organic electronics and as a component in the development of new materials.
Mechanism of Action
The mechanism of action of 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The presence of the bromophenyl and fluoroaniline groups can enhance the compound’s binding affinity and specificity for certain targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
- 2-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
- 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
Uniqueness
Compared to similar compounds, 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the oxadiazole ring with the bromophenyl and fluoroaniline groups provides a unique scaffold that can be further modified to enhance its properties .
Properties
IUPAC Name |
2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O/c15-11-4-2-1-3-9(11)13-18-19-14(20-13)10-7-8(16)5-6-12(10)17/h1-7H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHUUHUYHAJCSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C=CC(=C3)F)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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